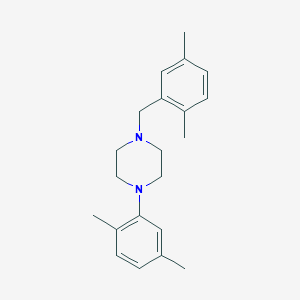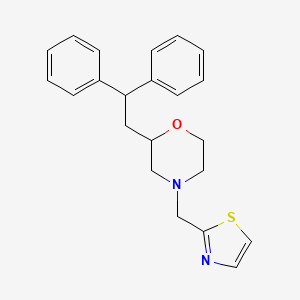![molecular formula C23H16BrClN2O3 B6024286 3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide](/img/structure/B6024286.png)
3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide in lab experiments is its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to induce oxidative stress and cell death, which can be detrimental to normal cells.
Future Directions
There are several future directions for the study of 3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide. One direction is to further investigate its potential as an anticancer agent. Additionally, more research is needed to determine the optimal dosage and delivery method for this compound. Furthermore, its potential as an anti-inflammatory agent and photosensitizer in photodynamic therapy should be further explored. Finally, more studies are needed to determine the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis of 3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide involves the reaction of 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid with 4-hydroxybenzaldehyde in the presence of triethylamine and acetic anhydride to form the intermediate product. This intermediate product is then reacted with acryloyl chloride and triethylamine to yield the final product.
Scientific Research Applications
3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide has been studied for its potential applications in various scientific fields. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O3/c24-18-5-10-22(30-14-15-3-1-2-4-21(15)25)16(12-18)11-17(13-26)23(29)27-19-6-8-20(28)9-7-19/h1-12,28H,14H2,(H,27,29)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVOOLKNUZQDFG-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)NC3=CC=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![ethyl {4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate](/img/structure/B6024213.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)


![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6024243.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6024251.png)
![N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B6024268.png)
![N-(3-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6024274.png)
![4-nitro-2-[2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6024281.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B6024283.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-isopropylbenzenesulfonohydrazide](/img/structure/B6024292.png)